molecular formula C12H8O3 B1219329 5-Methylangelicin CAS No. 73459-03-7

5-Methylangelicin

Cat. No.: B1219329
CAS No.: 73459-03-7
M. Wt: 200.19 g/mol
InChI Key: ZJVOHJVSTORGLI-UHFFFAOYSA-N
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Description

5-Methylangelicin (5-MA; CAS 73459-03-7), an angular furocoumarin (isopsoralen), is a photosensitizing agent structurally characterized by a fused furanocoumarin backbone with a methyl group at the 5-position . It exhibits biological activity in photodynamic therapy (PUVA) and has been studied for its mutagenic, carcinogenic, and anticancer properties . Unlike linear psoralens (e.g., 8-methoxypsoralen, 8-MOP), 5-MA forms only monofunctional DNA adducts upon UVA activation, which correlates with distinct mutagenic and carcinogenic profiles .

Properties

CAS No.

73459-03-7

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

5-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C12H8O3/c1-7-6-10-9(4-5-14-10)12-8(7)2-3-11(13)15-12/h2-6H,1H3

InChI Key

ZJVOHJVSTORGLI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3

Canonical SMILES

CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3

Other CAS No.

73459-03-7

physical_description

5-methylisopsoralen is a white fibrous crystalline solid. (NTP, 1992)

Synonyms

5-methylangelicin
5-methylisopsoralen

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Classification
Compound Type Adduct Type CAS Number Molecular Formula Key Structural Feature
5-Methylangelicin Angular psoralen Monofunctional 73459-03-7 C₁₂H₈O₃ Methyl group at 5-position
8-Methoxypsoralen Linear psoralen Bifunctional 298-81-7 C₁₂H₈O₄ Methoxy group at 8-position
4,5'-DMA Angular psoralen Monofunctional 22975-76-4 C₁₃H₁₀O₃ Methyl groups at 4,5'-positions
3-Carbethoxypsoralen Linear psoralen Monofunctional 20073-24-9 C₁₄H₁₂O₅ Carbethoxy group at 3-position

Key Differences :

  • Adduct Formation: Linear psoralens (e.g., 8-MOP) form interstrand cross-links (bifunctional adducts), while angular psoralens like 5-MA and 4,5'-DMA form monofunctional adducts due to steric hindrance .
  • Photodynamic Activity : 5-MA generates higher levels of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide (O₂⁻), compared to 8-MOP and 5-MOP .
Mutagenicity and DNA Damage
Compound SCE Induction* (Concentration) Mutation Induction* (Concentration) Mutation/SCE Ratio Primary Mutation Type
This compound 1 × 10⁻⁶ M 5–10 × 10⁻⁶ M High T:A→A:T transversions
8-Methoxypsoralen 1 × 10⁻⁶ M 5–10 × 10⁻⁶ M Moderate T:A→A:T and T:A→G:C transversions
3-Carbethoxypsoralen 20 × 10⁻⁶ M 50–100 × 10⁻⁶ M Low Not reported

*SCE = Sister Chromatid Exchange.

  • Mechanistic Insight: 5-MA induces mutations primarily at 5' TpA and 5' ApT sites, similar to 8-MOP, despite forming only monoadducts . This suggests monoadducts alone are sufficient to cause mutagenic lesions .
Carcinogenic Potential
Compound Tumor Latency (Months) Tumor Prevalence (50% Threshold) Tumor Type Carcinogenicity Rank
This compound 9–12 Shorter latency vs. 8-MOP Squamous cell carcinoma High
8-Methoxypsoralen 15–18 Longer latency Squamous cell carcinoma Moderate
4,5'-DMA 8–10 Shortest latency Squamous cell carcinoma Highest
  • Paradoxical Findings: Despite being less cytotoxic, monofunctional psoralens (5-MA, 4,5'-DMA) are more carcinogenic than bifunctional psoralens (8-MOP) due to reduced DNA repair efficiency of monoadducts, leading to persistent mutagenic damage .
Therapeutic Efficacy and Limitations
  • PUVA Synergy : 5-MA exhibits weaker growth inhibition compared to 8-MOP and 4,5',8-trimethylpsoralen (TMF) in vitro, but its synergy with UVA light remains significant .
  • Clinical Drawbacks: High carcinogenicity limits its therapeutic use, despite potent ROS generation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylangelicin
Reactant of Route 2
5-Methylangelicin

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